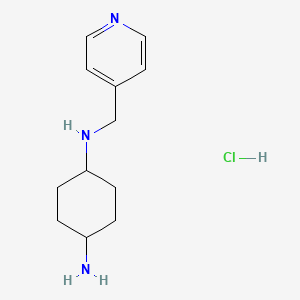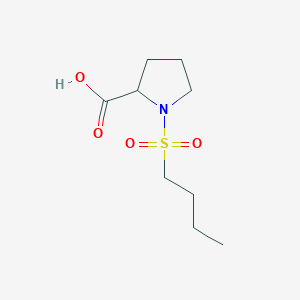
trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: . This compound features a cyclohexane ring with two amine groups and a pyridin-4-ylmethyl group attached to it, forming a complex structure that can interact with various biological and chemical systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride typically involves multiple steps, starting with the reaction of cyclohexane-1,4-diamine with pyridin-4-carbaldehyde to form an imine intermediate. This intermediate is then reduced to form the final product. The reaction conditions usually require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reactions are often carried out in solvents like methanol or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: : Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.
Reduction: : Formation of reduced amines or amides.
Substitution: : Formation of substituted cyclohexane derivatives with various functional groups.
科学的研究の応用
trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can serve as a ligand for metal ions, potentially influencing biological processes.
Medicine: : It may have potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming complexes that can influence biological processes. Additionally, the amine groups can interact with enzymes or receptors, modulating their activity.
類似化合物との比較
trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: can be compared with other similar compounds, such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of amine and pyridinyl groups, which can lead to distinct chemical and biological properties.
特性
IUPAC Name |
4-N-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h5-8,11-12,15H,1-4,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAPWQMKUHAVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2921383.png)
![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)
![ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)
![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)
![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)

![3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2921396.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/new.no-structure.jpg)
![2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)


![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)
